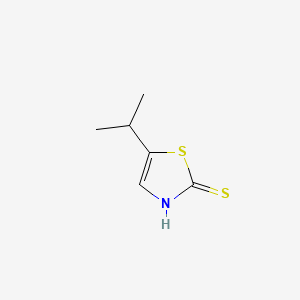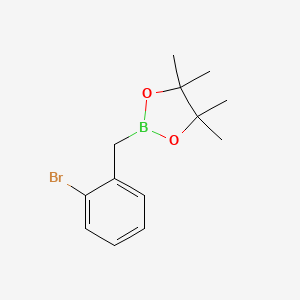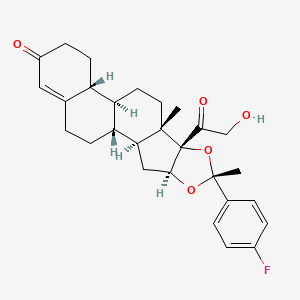
3,4,6-trimethyl-2-methylidene-1H-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-trimethyl-2-methylidene-1H-pyridine is a heterocyclic compound belonging to the pyridine family. Pyridine derivatives are significant in both natural products and synthetic chemistry due to their diverse biological activities and applications in pharmaceuticals and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-2-methylidene-1H-pyridine typically involves the reaction of acetyl acetone with corresponding aldehydes and ammonia gas . This method is commonly used in laboratory settings to produce the compound on a small scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
化学反应分析
Types of Reactions
3,4,6-trimethyl-2-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and hydrogenated pyridine derivatives .
科学研究应用
3,4,6-trimethyl-2-methylidene-1H-pyridine has several scientific research applications:
作用机制
The mechanism of action of 3,4,6-trimethyl-2-methylidene-1H-pyridine involves its interaction with various molecular targets and pathways. It can undergo redox reactions, influencing cellular oxidative stress levels. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Uniqueness
3,4,6-trimethyl-2-methylidene-1H-pyridine is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
属性
CAS 编号 |
144486-85-1 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 |
IUPAC 名称 |
3,4,6-trimethyl-2-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,4H2,1-3H3 |
InChI 键 |
IFPUBRBSUPJKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C)N1)C)C |
同义词 |
Pyridine, 1,2-dihydro-3,4,6-trimethyl-2-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)






![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)


